1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
Fluorinated organic compounds have become increasingly important in various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. chimia.chwikipedia.org The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. chimia.chnumberanalytics.com
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with an average bond energy of approximately 480 kJ/mol. wikipedia.org This high bond strength imparts significant thermal and chemical stability to fluorinated compounds. wikipedia.org Furthermore, fluorine is the most electronegative element, leading to a highly polarized C-F bond. chimia.chwikipedia.org This polarization can influence a molecule's reactivity, conformation, and intermolecular interactions. chimia.ch
In medicinal chemistry, the strategic incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. chimia.chnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.org The small van der Waals radius of fluorine (1.47 Å), which is comparable to that of hydrogen (1.2 Å), allows it to act as a hydrogen isostere, often with minimal steric hindrance. wikipedia.org
Table 1: Comparison of Properties between Hydrogen and Fluorine
| Property | Hydrogen (H) | Fluorine (F) |
| van der Waals Radius (Å) | 1.20 | 1.47 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| C-X Bond Energy (kJ/mol) | ~413 (C-H) | ~485 (C-F) |
This interactive table highlights the distinct properties of fluorine that contribute to the unique characteristics of fluorinated organic compounds.
Overview of Cyclohexanol (B46403) Derivatives in Fundamental Organic Synthesis and Mechanistic Studies
Cyclohexanol and its derivatives are fundamental building blocks in organic synthesis. ontosight.aiontosight.ai The cyclohexanol framework is a common motif in a wide range of natural products and synthetic compounds. atamanchemicals.com As a secondary alcohol, cyclohexanol undergoes a variety of important chemical transformations, including oxidation to cyclohexanone (B45756), esterification, and dehydration to form cyclohexene (B86901). wikipedia.org
These reactions are not only crucial for the synthesis of more complex molecules but also serve as model systems for studying reaction mechanisms and stereochemistry. The conformational flexibility of the cyclohexane (B81311) ring, which typically exists in a chair conformation, adds a layer of complexity and interest to the study of its derivatives. The orientation of substituents (axial vs. equatorial) can significantly impact the reactivity and properties of the molecule.
Cyclohexanol derivatives are key intermediates in the industrial production of polymers like nylon, as well as in the synthesis of pharmaceuticals, plasticizers, and herbicides. atamanchemicals.comwikipedia.orgchemicalbook.com The versatility of the cyclohexanol scaffold makes it a valuable platform for developing new synthetic methodologies and exploring structure-activity relationships. ontosight.ai
Research Rationale and Scope for Investigating 1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL
The investigation of this compound is driven by a desire to understand how the combination of a fluorophenyl group and a methyl-substituted cyclohexanol core influences the molecule's properties and reactivity. The presence of a tertiary alcohol introduces a stereocenter, and the adjacent methyl group on the cyclohexane ring creates additional stereochemical complexity.
The research scope for this compound would likely encompass several key areas:
Synthesis and Stereochemistry: Developing efficient synthetic routes to produce this compound and its various stereoisomers. This would involve studying the stereoselectivity of reactions used to construct the molecule.
Conformational Analysis: Investigating the preferred three-dimensional structure of the different stereoisomers and understanding how the bulky fluorophenyl group and the methyl group influence the conformation of the cyclohexane ring.
Spectroscopic and Structural Characterization: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the precise structure and connectivity of the molecule. X-ray crystallography could provide definitive information about its solid-state structure.
Reactivity Studies: Exploring the chemical transformations of the tertiary alcohol, such as dehydration or substitution reactions, and how the electronic effects of the fluorophenyl group influence these processes.
The knowledge gained from studying this compound could contribute to a deeper understanding of fundamental concepts in organic chemistry, such as reaction mechanisms, stereoelectronics, and non-covalent interactions involving fluorine. Furthermore, this research could lay the groundwork for the potential application of this and related compounds in various fields of chemical science.
Table 2: Potential Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons, cyclohexyl protons (with complex splitting patterns), methyl protons (doublet), and a singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for aromatic carbons (with C-F coupling), cyclohexyl carbons, the methyl carbon, and the carbon bearing the hydroxyl and fluorophenyl groups. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the phenyl ring. |
| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3200-3600 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C=C stretches for the aromatic ring (around 1500-1600 cm⁻¹), and a C-F stretch (around 1100-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
This interactive table provides a general overview of the expected spectroscopic characteristics for a compound with the structure of this compound, based on the functional groups present.
Structure
3D Structure
Properties
Molecular Formula |
C13H17FO |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-10-4-2-3-9-13(10,15)11-5-7-12(14)8-6-11/h5-8,10,15H,2-4,9H2,1H3 |
InChI Key |
SDECCRAQQBDJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Fluorophenyl 2 Methylcyclohexan 1 Ol
Retrosynthetic Analysis of 1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL for Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the key strategic disconnections involve the carbon-carbon bonds connected to the hydroxyl-bearing carbon.
The most logical disconnection is at the bond between the cyclohexyl ring and the fluorophenyl group. This approach identifies a ketone, 2-methylcyclohexanone (B44802), as a key precursor and the 4-fluorophenyl group as a nucleophilic synthon. This leads to the consideration of a Grignard reaction as a primary synthetic strategy.
Another potential disconnection is at the bond between the methyl group and the cyclohexyl ring. However, this is a less common and generally less efficient synthetic strategy for this type of molecule.
Therefore, the primary retrosynthetic pathway points towards the reaction of a 4-fluorophenyl organometallic reagent with 2-methylcyclohexanone.
Proposed Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be proposed for the preparation of this compound.
Grignard Reaction-Based Synthesis from Ketone Precursors (e.g., 2-methylcyclohexanone derivatives)
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a highly effective method for synthesizing tertiary alcohols. libretexts.org The synthesis of this compound via this route involves the reaction of 4-fluorophenylmagnesium bromide with 2-methylcyclohexanone. chemistrysteps.com
The Grignard reagent, 4-fluorophenylmagnesium bromide, is typically prepared by reacting 4-bromofluorobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The reaction is initiated by the addition of a small crystal of iodine to activate the magnesium surface.
Once the Grignard reagent is formed, a solution of 2-methylcyclohexanone in the same anhydrous solvent is added dropwise, usually at a low temperature (e.g., 0 °C) to control the exothermic reaction. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the 2-methylcyclohexanone, forming a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution (e.g., dilute HCl or NH4Cl) protonates the alkoxide to yield the final product, this compound.
The reaction of the Grignard reagent with the ketone can lead to the formation of two diastereomers due to the pre-existing chiral center at the 2-position of the cyclohexanone (B45756) ring. The stereochemical outcome of the reaction can be influenced by steric hindrance, with the Grignard reagent preferentially attacking from the less hindered face of the carbonyl group.
Reduction Strategies for Carbonyl Precursors (e.g., 1-(4-Fluorophenyl)-2-methylcyclohexanone)
An alternative synthetic approach involves the reduction of a ketone precursor, 1-(4-Fluorophenyl)-2-methylcyclohexanone. This ketone can be synthesized through various methods, such as the Friedel-Crafts acylation of fluorobenzene (B45895) with a suitable cyclohexanecarbonyl derivative.
Once the ketone precursor is obtained, it can be reduced to the desired tertiary alcohol. However, it is important to note that standard hydride reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. libretexts.orgwizeprep.comrsc.org These reagents add a hydride ion (H-) to the carbonyl carbon. To form a tertiary alcohol from a ketone, an alkyl or aryl nucleophile is required, not a hydride. Therefore, a direct reduction of 1-(4-Fluorophenyl)-2-methylcyclohexanone to this compound is not a viable one-step strategy. Instead, this ketone would first need to be converted to an intermediate that can then be transformed into the tertiary alcohol, which would constitute a multi-step synthesis.
Multi-step Synthetic Sequences Involving Cyclohexane (B81311) Ring Construction and Fluorophenyl Introduction
More complex, multi-step synthetic sequences can also be envisioned, particularly for the synthesis of specific stereoisomers or when starting from simpler, acyclic precursors. Such a sequence could involve the construction of the substituted cyclohexane ring as a key step.
One hypothetical route could begin with the synthesis of a functionalized open-chain precursor containing the 4-fluorophenyl group. This could be followed by an intramolecular cyclization reaction, such as an aldol (B89426) condensation or a Dieckmann condensation, to form the 2-methylcyclohexanone ring with the fluorophenyl group already incorporated at a different position. Subsequent functional group manipulations would then be necessary to introduce the hydroxyl group at the C1 position and ensure the correct substitution pattern.
Optimization of Reaction Conditions and Catalyst Systems in the Synthesis of this compound
The efficiency and stereoselectivity of the Grignard reaction for the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include:
Solvent: The choice of solvent can affect the solubility of the Grignard reagent and the ketone, as well as the reaction rate. While diethyl ether and THF are commonly used, other ethereal solvents can also be employed.
Temperature: Low temperatures are generally preferred for the addition of the ketone to the Grignard reagent to control the exothermicity of the reaction and minimize side reactions. The temperature can also influence the diastereoselectivity of the addition.
Concentration of Reagents: The concentration of the Grignard reagent and the ketone can impact the reaction rate and the formation of byproducts, such as the Wurtz coupling product from the Grignard reagent.
Addition Rate: A slow, dropwise addition of the ketone to the Grignard reagent solution helps to maintain a low concentration of the ketone, which can minimize side reactions and improve the yield of the desired product.
Lewis Acid Catalysts: The addition of certain Lewis acids, such as cerium(III) chloride (CeCl3), can sometimes improve the nucleophilicity of the Grignard reagent and enhance the yield of the addition product, particularly with enolizable ketones.
The diastereoselectivity of the Grignard addition to 2-methylcyclohexanone is a critical aspect to consider. The approach of the bulky 4-fluorophenylmagnesium bromide to the carbonyl group is sterically hindered by the adjacent methyl group. This steric hindrance can lead to a preferential attack from the less hindered face, resulting in a mixture of diastereomers. The ratio of these diastereomers can be influenced by the reaction temperature and the specific Grignard reagent used.
Isolation and Purification Techniques for this compound
After the reaction is complete, a series of workup and purification steps are necessary to isolate the pure this compound.
The initial workup typically involves quenching the reaction mixture with an aqueous solution to protonate the magnesium alkoxide and dissolve the inorganic magnesium salts. The organic product is then extracted into an appropriate organic solvent, such as diethyl ether or ethyl acetate. The organic layer is washed with water and brine to remove any remaining water-soluble impurities.
Following extraction, the crude product is typically a mixture of the desired alcohol, unreacted starting materials, and byproducts. Common purification techniques include:
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be used to separate it from less volatile impurities.
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A silica (B1680970) gel column is typically used, with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the eluent. The polarity of the eluent is gradually increased to elute the compounds from the column based on their affinity for the silica gel.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining a highly pure product. The crude solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving the impurities dissolved in the solvent.
The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Tables
Table 1: Reactants and Products in the Grignard Synthesis
| Compound Name | Role in Reaction | Molar Mass ( g/mol ) |
| 4-Bromofluorobenzene | Grignard Precursor | 175.00 |
| Magnesium | Reagent | 24.31 |
| 2-Methylcyclohexanone | Ketone Precursor | 112.17 |
| This compound | Product | 208.28 |
Table 2: Common Solvents for Grignard Reaction
| Solvent | Boiling Point (°C) | Key Properties |
| Diethyl ether | 34.6 | Anhydrous, good for Grignard formation |
| Tetrahydrofuran (THF) | 66 | Anhydrous, higher boiling point than ether |
Table 3: Common Reducing Agents (for context on reduction strategies)
| Reagent | Formula | Typical Substrates | Product from Ketone |
| Sodium borohydride | NaBH4 | Aldehydes, Ketones | Secondary Alcohol |
| Lithium aluminum hydride | LiAlH4 | Aldehydes, Ketones, Esters, Carboxylic Acids | Secondary Alcohol |
Stereochemical Aspects of 1 4 Fluorophenyl 2 Methylcyclohexan 1 Ol
Identification and Analysis of Stereoisomers of 1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL
The structure of this compound contains two chiral centers: one at the carbon atom bearing the hydroxyl and 4-fluorophenyl groups (C1), and the other at the carbon atom with the methyl group (C2). This results in the possibility of four stereoisomers, which exist as two pairs of enantiomers. These stereoisomers are diastereomers of each other. The relative orientation of the methyl group and the hydroxyl group can be either cis or trans.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would be a primary tool. The chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring are highly sensitive to their spatial orientation. For example, the coupling constants between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons would differ significantly, allowing for the determination of the relative stereochemistry (cis or trans). Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could further elucidate the spatial proximity of the methyl, hydroxyl, and phenyl groups, confirming the stereochemical assignment.
X-ray crystallography would provide unambiguous determination of the solid-state conformation and absolute stereochemistry of a single stereoisomer if a suitable crystal can be obtained. This technique would reveal the precise bond angles, bond lengths, and the spatial arrangement of all atoms in the molecule.
Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with chiral stationary phases, would be essential for the separation and analysis of the enantiomeric pairs. These methods would also be crucial for determining the enantiomeric excess (ee) in enantioselective synthesis.
Diastereoselective and Enantioselective Synthesis Approaches to this compound
The synthesis of specific stereoisomers of this compound would require stereoselective methods. Both diastereoselective and enantioselective strategies could be envisioned, often starting from a suitable precursor like 2-methylcyclohexanone (B44802).
Diastereoselective Synthesis:
A common approach to synthesize tertiary alcohols like the target compound is the Grignard reaction. The addition of a 4-fluorophenylmagnesium bromide Grignard reagent to 2-methylcyclohexanone would yield a mixture of the cis and trans diastereomers of this compound. The diastereoselectivity of this reaction is influenced by steric hindrance. The bulky Grignard reagent would preferentially attack the carbonyl group from the less hindered face of the cyclohexane ring, which is typically the equatorial position. This would likely favor the formation of one diastereomer over the other. The chair conformation of the enolate intermediate and the approach trajectory of the nucleophile would be key factors in determining the product ratio.
Enantioselective Synthesis:
To achieve an enantioselective synthesis, a chiral catalyst or a chiral auxiliary would be necessary. One potential route could involve the asymmetric addition of a 4-fluorophenyl organometallic reagent to 2-methylcyclohexanone in the presence of a chiral ligand. For instance, copper-catalyzed enantioselective additions of organozinc reagents to enones have been successful for creating chiral centers in cyclic systems. scispace.com Another approach could involve the use of a chiral auxiliary attached to the 2-methylcyclohexanone precursor to direct the stereochemical outcome of the Grignard addition, followed by the removal of the auxiliary.
Furthermore, kinetic resolution of a racemic mixture of this compound could be employed to isolate one enantiomer. This could be achieved through enzymatic reactions that selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer.
While specific protocols for this compound are not documented, the principles of diastereoselective and enantioselective synthesis of substituted cyclohexanones and related alcohols are well-established in organic chemistry. rsc.orgbeilstein-journals.orgmdpi.com
Configurational Stability and Potential for Epimerization or Interconversion of Stereoisomers
The stereoisomers of this compound are expected to be configurationally stable under normal conditions. The stereocenters are sp3-hybridized carbon atoms, and the interconversion of stereoisomers would require the breaking and reforming of covalent bonds, which necessitates a significant amount of energy.
Epimerization, the change in configuration at one of two or more stereocenters, is a potential concern under certain conditions. For the C1 stereocenter bearing the hydroxyl group, epimerization could theoretically occur under acidic or basic conditions that facilitate a dehydration-rehydration equilibrium or a retro-aldol/aldol-addition type mechanism. However, given that it is a tertiary alcohol, such reactions would likely require harsh conditions.
The C2 stereocenter with the methyl group is generally considered configurationally stable. Epimerization at this position would be highly unlikely without a specific chemical transformation that involves breaking the carbon-carbon bond of the ring or a reaction that proceeds through a planar intermediate at C2.
The cyclohexane ring itself undergoes rapid chair-chair interconversion at room temperature. For the cis and trans diastereomers, this conformational flexibility would result in an equilibrium between two chair conformations for each. The relative stability of these conformers would be dictated by the steric interactions of the substituents (4-fluorophenyl, methyl, and hydroxyl groups) in axial versus equatorial positions. Generally, conformers with bulky substituents in the equatorial position are more stable.
Influence of Stereochemistry on the Reactivity and Reaction Pathways of this compound
The stereochemistry of this compound would have a profound impact on its chemical reactivity and the pathways of its reactions. The spatial arrangement of the functional groups determines their accessibility to reagents and can influence the stereochemical outcome of subsequent transformations.
For example, in an elimination reaction (dehydration) of the tertiary alcohol to form an alkene, the stereochemistry of the starting material would dictate the regioselectivity and stereoselectivity of the product according to Zaitsev's and Hofmann's rules, and the requirement for an anti-periplanar arrangement of the departing proton and hydroxyl group in an E2 mechanism. The different diastereomers would likely lead to different ratios of alkene products.
In reactions where the hydroxyl group is substituted (e.g., SN1 or SN2 type reactions), the stereochemistry at C1 would influence the rate and stereochemical outcome. An SN1 reaction would proceed through a planar carbocation intermediate, potentially leading to a mixture of stereoisomers, while an SN2 reaction, if it were to occur, would proceed with inversion of configuration. The accessibility of the carbocation to an incoming nucleophile would be influenced by the stereochemistry at the adjacent C2 position.
Furthermore, if the molecule were to be used as a chiral ligand or catalyst, its stereochemistry would be paramount in inducing chirality in other molecules. The specific three-dimensional arrangement of the phenyl, methyl, and hydroxyl groups would create a unique chiral environment that could lead to high levels of enantioselectivity in asymmetric reactions.
Spectroscopic Characterization and Structural Elucidation of 1 4 Fluorophenyl 2 Methylcyclohexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H NMR spectrum of 1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL is expected to be complex due to the presence of multiple diastereotopic protons in the cyclohexane (B81311) ring and the aromatic protons of the fluorophenyl group. The chemical shifts are influenced by the electronegativity of the adjacent fluorine and oxygen atoms, as well as the anisotropic effects of the aromatic ring. The stereochemical relationship between the methyl group and the hydroxyl/fluorophenyl group (cis or trans) would significantly impact the chemical shifts and coupling constants of the cyclohexane protons.
The aromatic region would display two distinct signals for the protons on the 4-fluorophenyl ring, appearing as a pair of doublets due to coupling to each other and to the fluorine atom. The protons of the cyclohexane ring would appear in the aliphatic region, with their signals spread out due to the conformational rigidity of the ring and the influence of the substituents. The methyl group would likely appear as a doublet, coupled to the adjacent proton on the cyclohexane ring. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to F) | 7.45 - 7.55 | Doublet of doublets (dd) | J_HH ≈ 8.5, J_HF ≈ 5.5 |
| Ar-H (meta to F) | 7.00 - 7.10 | Triplet (t) | J_HH ≈ J_HF ≈ 8.7 |
| Cyclohexane Protons | 1.20 - 2.20 | Multiplets (m) | - |
| -OH | 1.50 - 2.50 | Broad Singlet (br s) | - |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the quaternary carbon attached to the hydroxyl group, the carbons of the cyclohexane ring, the methyl carbon, and the carbons of the fluorophenyl ring. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom (C-F coupling), which can be observed as doublets with characteristic coupling constants. The chemical shifts are indicative of the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) |
|---|---|---|
| C-OH (quaternary) | 75 - 80 | - |
| C-F (aromatic) | 160 - 164 | ¹J_CF ≈ 245 |
| C-ipso (aromatic, attached to ring) | 142 - 146 | ²J_CF ≈ 21 |
| C-ortho (aromatic) | 127 - 130 | ³J_CF ≈ 8 |
| C-meta (aromatic) | 114 - 116 | ⁴J_CF ≈ 3 |
| Cyclohexane Carbons | 20 - 45 | - |
¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The signal may appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring.
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |
|---|
While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously assigning all signals and elucidating the complex structure and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between adjacent protons on the cyclohexane ring, and between the methyl protons and the proton on the adjacent carbon. It would also show the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons in the cyclohexane ring and the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining the stereochemistry. It shows correlations between protons that are close in space, but not necessarily bonded. For the cis or trans isomers of this compound, NOESY would reveal the spatial relationship between the methyl group and the substituents on the adjacent carbon (the hydroxyl and 4-fluorophenyl groups).
DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules in solution. For a pure sample of a relatively small molecule like this, its primary use would be to confirm that all observed ¹H NMR signals belong to a single species with the same diffusion coefficient.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl, aromatic, and aliphatic groups, as well as the carbon-fluorine bond.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H stretch (broad) | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic (Cyclohexane, Methyl) |
| 1600, 1500 | C=C stretch | Aromatic Ring |
| 1250 - 1000 | C-O stretch | Tertiary Alcohol |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the structure through analysis of the fragmentation pattern. For this compound (molecular formula: C₁₃H₁₇FO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.
The fragmentation pattern would likely involve the loss of a water molecule from the alcohol (M-18), which is a common fragmentation for alcohols. Other significant fragments could arise from the loss of the methyl group (M-15) and cleavage of the cyclohexane ring. The presence of the stable 4-fluorophenyl group would likely result in prominent fragments containing this moiety.
Predicted Mass Spectrometry Data
| m/z Value | Predicted Fragment |
|---|---|
| 224 | [M]⁺ (Molecular Ion) |
| 206 | [M - H₂O]⁺ |
| 209 | [M - CH₃]⁺ |
| 123 | [C₇H₆FO]⁺ |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide definitive proof of its covalent structure, stereochemistry, and intermolecular interactions in the solid state.
The process would involve growing a suitable single crystal of the compound. This crystal would then be exposed to a focused beam of X-rays. The resulting diffraction pattern, a unique arrangement of spots, is directly related to the crystal's internal structure. By analyzing the positions and intensities of these diffracted X-rays, a detailed electron density map of the molecule can be generated.
From this map, the precise coordinates of each atom (carbon, oxygen, fluorine, and hydrogen) can be determined. This allows for the unambiguous assignment of:
Bond lengths: The exact distances between connected atoms, such as the C-C bonds within the cyclohexane ring, the C-O bond of the hydroxyl group, and the C-F bond on the phenyl ring.
Bond angles: The angles formed between three connected atoms, defining the geometry around each atom.
Torsional angles: The dihedral angles that describe the conformation of the molecule, particularly the chair conformation of the cyclohexane ring and the relative orientation of the 4-fluorophenyl and methyl substituents.
Stereochemistry: The absolute configuration of the chiral centers, which in this case are C1 (bearing the hydroxyl and phenyl groups) and C2 (bearing the methyl group). This would distinguish between the possible diastereomers (cis/trans) and enantiomers (R/S).
Intermolecular interactions: The analysis would also reveal how molecules pack together in the crystal lattice, identifying any hydrogen bonding involving the hydroxyl group or other non-covalent interactions.
A hypothetical data table summarizing the kind of information that would be obtained from such an analysis is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₇FO |
| Formula Weight | 208.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 7.890 |
| β (°) | 98.76 |
| Volume (ų) | 1219.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.135 |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| F(000) | 448 |
Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation
While X-ray crystallography provides a static picture of the molecule in the solid state, a full structural elucidation relies on the integration of data from various spectroscopic techniques, which provide information about the molecule's structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the molecule. The number of signals in the ¹³C NMR spectrum would correspond to the number of unique carbon atoms. The chemical shifts, splitting patterns (multiplicity), and integration of signals in the ¹H NMR spectrum would reveal the number and environment of different protons, confirming the presence of the 4-fluorophenyl group, the methyl group, and the protons on the cyclohexane ring. Advanced 2D NMR techniques like COSY and HSQC would be crucial to map out the exact H-H and C-H correlations, respectively, solidifying the connectivity of the cyclohexane ring and the positions of the substituents. The Nuclear Overhauser Effect (NOE) would provide through-space correlations between protons, helping to determine the relative stereochemistry (cis or trans) of the methyl and hydroxyl/phenyl groups.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. Strong absorptions in the aromatic region (around 1600 cm⁻¹ and 1500 cm⁻¹) would confirm the presence of the phenyl ring, and a band around 1220 cm⁻¹ would be indicative of the C-F bond.
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound. The molecular ion peak ([M]⁺) would confirm the chemical formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of water (H₂O), a methyl group (CH₃), or parts of the fluorophenyl ring, which would be consistent with the proposed structure.
The conclusive structural assignment of this compound is achieved when the data from all these techniques converge. The precise solid-state structure from X-ray crystallography serves as the ultimate benchmark, while NMR, IR, and MS provide complementary and confirmatory evidence of the molecular framework and functional groups, ensuring a comprehensive and irrefutable characterization of the compound.
Computational Studies and Theoretical Analysis of 1 4 Fluorophenyl 2 Methylcyclohexan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of molecules. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and the energies associated with different molecular conformations.
The conformational landscape of 1-(4-fluorophenyl)-2-methylcyclohexan-1-ol is largely dictated by the cyclohexyl ring, which can adopt several conformations, most notably the chair and boat forms. Geometry optimization calculations are employed to identify the most stable three-dimensional arrangement of the atoms in the molecule. For the cyclohexyl ring, the chair conformation is generally the most stable due to the minimization of torsional and steric strain.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.00 |
| Twist-Boat | 5.5 |
| Boat | 6.9 |
| Half-Chair | 10.8 |
Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Theoretical calculations of vibrational frequencies have shown good agreement with experimental results for similar compounds, aiding in the interpretation of experimental spectra. researchgate.netresearchgate.net
Furthermore, quantum chemical methods can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These theoretical spectra are valuable for assigning peaks in experimental NMR data and for confirming the proposed molecular structure. epstem.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. numberanalytics.com For molecules similar to this compound, DFT calculations have been used to determine this energy gap. researchgate.netresearchgate.net The analysis of the HOMO and LUMO isosurfaces reveals the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 6.0 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for elucidating reaction mechanisms. By modeling the potential energy surface of a chemical reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as dehydration or substitution reactions, theoretical modeling can map out the energetic profile of the reaction pathway.
The characterization of transition states is a key aspect of this modeling. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation energy of the reaction. Computational methods can be used to locate these transition states and calculate their vibrational frequencies, which will include one imaginary frequency corresponding to the motion along the reaction coordinate. This information is vital for understanding the kinetics and feasibility of different reaction pathways. arxiv.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.orgmdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the study of its dynamic properties.
For this compound, MD simulations can reveal the flexibility of the molecule and the time scales of conformational changes, such as the chair-boat interconversion of the cyclohexyl ring. nih.gov These simulations can also provide insights into how the molecule interacts with its environment, such as a solvent or a biological receptor. By analyzing the trajectory of an MD simulation, it is possible to identify the most populated conformations and to understand the dynamic interplay of different parts of the molecule. rsc.orgresearchgate.net
Analysis of Intramolecular and Intermolecular Interactions
The structure, stability, and properties of this compound are influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).
Intermolecular interactions are crucial for understanding the properties of the compound in the solid state and in solution. These interactions include:
Synthesis and Reactivity of Derivatives and Analogues of 1 4 Fluorophenyl 2 Methylcyclohexan 1 Ol
Systematic Modification of the Cyclohexane (B81311) Ring System
Modifications to the saturated carbocyclic ring focus on altering its size and substitution pattern, which can significantly influence the stereochemistry and reactivity of the molecule.
The synthesis of analogues with different alkyl groups at the C-2 position of the cyclohexane ring typically begins with the corresponding 2-alkylcyclohexanone. These precursors can be prepared through various methods, including one-pot cascade reactions using a bifunctional palladium-on-zirconia catalyst that facilitates aldol (B89426) condensation followed by hydrogenation. rug.nl
The key step, the addition of the 4-fluorophenyl nucleophile (e.g., 4-fluorophenylmagnesium bromide) to the 2-alkylcyclohexanone, is subject to stereochemical control. The pre-existing alkyl group at the C-2 position creates a stereocenter and sterically hinders one face of the carbonyl group. This directs the incoming aryl group to attack preferentially from the less hindered face, resulting in the formation of one diastereomer in excess.
For a 2-methylcyclohexanone (B44802), the methyl group will preferentially occupy an equatorial position in the dominant chair conformation. Nucleophilic attack can occur from either the axial or equatorial direction. Axial attack is generally favored as it avoids steric hindrance with the axial hydrogens at C-3 and C-5, leading to the formation of an equatorial alcohol. However, the presence of the 2-alkyl group complicates this model, and the stereochemical outcome depends on the balance between steric and electronic factors. The major diastereomer formed is typically the one where the bulky 4-fluorophenyl group adds from the less sterically encumbered path, leading to a specific relative configuration between the hydroxyl group, the aryl group, and the 2-alkyl substituent.
| 2-Alkylcyclohexanone Precursor | Alkyl Group (R) | Predicted Major Diastereomer | Rationale for Stereoselectivity |
|---|---|---|---|
| 2-Methylcyclohexanone | -CH₃ | (1R,2S)- or (1S,2R)-1-(4-Fluorophenyl)-2-methylcyclohexan-1-ol | The 4-fluorophenyl nucleophile preferentially attacks the carbonyl from the face opposite to the 2-methyl group to minimize steric hindrance, leading to a trans relationship between the aryl and methyl groups. |
| 2-Ethylcyclohexanone | -CH₂CH₃ | (1R,2S)- or (1S,2R)-2-Ethyl-1-(4-fluorophenyl)cyclohexan-1-ol | Increased steric bulk of the ethyl group compared to methyl enhances the facial selectivity of the nucleophilic attack, potentially leading to higher diastereomeric excess. |
| 2-Isopropylcyclohexanone | -CH(CH₃)₂ | (1R,2S)- or (1S,2R)-1-(4-Fluorophenyl)-2-isopropylcyclohexan-1-ol | The bulky isopropyl group strongly directs the incoming nucleophile to the opposite face of the ring, resulting in high diastereoselectivity. |
Analogues with different ring sizes are synthesized by reacting the appropriate cyclic ketone with an organometallic reagent, such as 4-fluorophenylmagnesium bromide. For instance, a cyclopentanol (B49286) analogue can be prepared starting from cyclopentanone. researchgate.net
The reactivity of cyclic ketones towards nucleophiles is influenced by ring strain. The conversion of a carbonyl group (sp² hybridized, ideal angle 120°) to a tertiary alcohol (sp³ hybridized, ideal angle 109.5°) involves a change in geometry. In cyclohexanone (B45756), this transformation relieves torsional strain, making it highly reactive. quora.com Cyclopentanone and cycloheptanone (B156872) have less ideal bond angles in their sp³ state, making the transition from the sp² carbonyl less favorable and thus reducing their reactivity compared to cyclohexanone. quora.com
| Analogue Type | Precursor Ketone | Relative Reactivity | Structural Considerations |
|---|---|---|---|
| Cyclopentanol Analogue | Cyclopentanone | Less reactive than cyclohexanone | Transition from sp² to sp³ hybridization increases torsional strain in the five-membered ring. quora.com |
| Cyclohexanol (B46403) (Parent System) | Cyclohexanone | Most reactive | Relief of torsional strain upon forming the sp³ center in the stable chair conformation. quora.com |
| Cycloheptanol Analogue | Cycloheptanone | Less reactive than cyclohexanone | Flexible ring system, but the transition to an sp³ center is less energetically favorable than for the six-membered ring. |
Modifications of the Fluorophenyl Moiety
Altering the electronic properties and substitution pattern of the aromatic ring provides another avenue for creating derivatives.
Positional isomers are readily synthesized by employing the appropriately substituted bromofluorobenzene to form the Grignard reagent. For example, to synthesize 1-(3-fluorophenyl)-2-methylcyclohexan-1-ol, 1-bromo-3-fluorobenzene (B1666201) is used as the starting material for the organometallic reagent, which is then reacted with 2-methylcyclohexanone. This synthetic strategy is analogous to the preparation of similar compounds like 1-(3-methoxyphenyl)cyclohexanol, where 3-methoxyphenyl (B12655295) magnesium bromide is added to cyclohexanone. chemicalbook.com The synthesis of the 2-fluoro isomer would proceed in a similar fashion, starting with 1-bromo-2-fluorobenzene.
The Grignard reaction is versatile and accommodates a range of substituents on the phenyl ring. This allows for the synthesis of analogues where the fluorine atom is replaced by other halogens (e.g., chlorine, bromine) or by various electron-donating or electron-withdrawing groups. The synthesis involves preparing the corresponding substituted phenylmagnesium halide and reacting it with 2-methylcyclohexanone. For instance, the synthesis of 1-(4-chlorophenyl) and 1-(4-bromophenyl) analogues is well-established for related cyclopentanol and cyclohexanol structures. google.comlookchem.com Similarly, electron-donating groups like methoxy (B1213986) (-OCH₃) and electron-withdrawing groups like nitro (-NO₂) can be incorporated, as demonstrated in the synthesis of related arylcyclohexanol compounds. epo.orgprepchem.com
| Target Analogue | Required Aryl Halide Precursor | Substituent Type |
|---|---|---|
| 1-(4-Chlorophenyl)-2-methylcyclohexan-1-ol | 1-Bromo-4-chlorobenzene | Halogen (Electron-withdrawing) |
| 1-(4-Bromophenyl)-2-methylcyclohexan-1-ol | 1,4-Dibromobenzene | Halogen (Electron-withdrawing) |
| 1-(4-Methoxyphenyl)-2-methylcyclohexan-1-ol | 1-Bromo-4-methoxybenzene | Electron-donating |
| 1-(4-Nitrophenyl)-2-methylcyclohexan-1-ol | 1-Bromo-4-nitrobenzene | Electron-withdrawing |
Functional Group Transformations of 1-(4-Fluorophenyl)-2-methylcyclohexan-1-OL
The tertiary benzylic hydroxyl group of the parent compound is a key site for further chemical reactions. Its position adjacent to both a cyclohexane and a phenyl ring allows for a variety of transformations, often proceeding through a stabilized tertiary carbocation intermediate.
Dehydration to Alkenes: Treatment with strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) promotes an E1 elimination reaction, removing the hydroxyl group as water and forming a carbon-carbon double bond. wpmucdn.com This reaction typically yields a mixture of isomeric alkenes, with the major product predicted by Zaitsev's rule to be the most substituted (and therefore most stable) alkene. For this compound, dehydration can result in double bonds forming within the ring or exocyclic to it.
Conversion to Alkyl Halides: The hydroxyl group can be substituted with a halogen via an Sₙ1 mechanism. libretexts.org Reaction with hydrogen halides (HCl, HBr) protonates the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent loss of water generates a stable tertiary benzylic carbocation, which is then attacked by the halide ion to form the corresponding alkyl halide. libretexts.org Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be used for these transformations. libretexts.org
Ether and Ester Formation: The hydroxyl group can undergo etherification, for instance, through a Williamson ether synthesis where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) under appropriate conditions, often with acid catalysis (Fischer esterification). libretexts.org
Halogenation with N-Halosuccinimides: Tertiary benzylic alcohols can be directly converted to vicinal halohydrins using N-halosuccinimides (NCS for chlorine, NBS for bromine) in an aqueous medium. mdpi.com This reaction introduces a halogen atom at a position adjacent to the original alcohol group.
Dehydration Products (e.g., 1-(4-Fluorophenyl)-2-methylcyclohexene isomers) and their Subsequent Chemical Transformations
The acid-catalyzed dehydration of this compound is a classic elimination reaction that proceeds through a carbocation intermediate, typically following an E1 mechanism. The presence of the 4-fluorophenyl group at the carbinol carbon significantly stabilizes the resulting tertiary carbocation through resonance, facilitating the elimination process. The reaction is expected to yield a mixture of isomeric alkenes, primarily 1-(4-fluorophenyl)-2-methylcyclohexene and 1-(4-fluorophenyl)-6-methylcyclohexene, with the potential for the formation of a less substituted isomer, 1-(4-fluorophenylidene)-2-methylcyclohexane, though this is generally less favored.
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product due to its greater thermodynamic stability. In this case, 1-(4-fluorophenyl)-2-methylcyclohexene is the more substituted isomer and is therefore expected to be the major product. However, the use of bulky bases or specific reaction conditions could favor the formation of the less substituted (Hofmann) product.
The general mechanism for the acid-catalyzed dehydration is as follows:
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).
Departure of the water molecule to form a stable tertiary carbocation.
Deprotonation of an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) to form the double bond.
The table below outlines the expected products of the dehydration of this compound.
| Product Name | Structure | Expected Major/Minor |
| 1-(4-Fluorophenyl)-2-methylcyclohexene | [Image of 1-(4-Fluorophenyl)-2-methylcyclohexene] | Major |
| 1-(4-Fluorophenyl)-6-methylcyclohexene | [Image of 1-(4-Fluorophenyl)-6-methylcyclohexene] | Minor |
Subsequent Chemical Transformations:
The resulting mixture of 1-(4-fluorophenyl)-2-methylcyclohexene isomers can undergo a variety of chemical transformations characteristic of alkenes. These reactions can be used to further functionalize the molecule for various synthetic purposes.
Hydrogenation: Catalytic hydrogenation of the cyclohexene (B86901) ring, for example using H₂ gas with a palladium on carbon (Pd/C) catalyst, would yield 1-(4-fluorophenyl)-2-methylcyclohexane. This reaction would proceed with syn-addition of hydrogen to the double bond.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide. The stereochemistry of the epoxidation would be influenced by the steric hindrance of the substituents on the cyclohexene ring.
Halogenation: The addition of halogens (e.g., Br₂) across the double bond would result in the formation of a dihaloalkane. This reaction proceeds through a halonium ion intermediate and results in anti-addition of the halogen atoms.
Hydroboration-Oxidation: This two-step reaction sequence would lead to the anti-Markovnikov addition of a hydroxyl group across the double bond, yielding a secondary alcohol.
Formation of Ether or Ester Derivatives for Synthetic Utility
The formation of ether and ester derivatives of this compound can be a valuable strategy for protecting the hydroxyl group or for introducing new functional groups into the molecule. However, the tertiary and sterically hindered nature of the alcohol presents challenges for these transformations.
Etherification:
The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide via an Sₙ2 reaction. wikipedia.orgbyjus.comjove.com However, this method is generally not suitable for tertiary alcohols like this compound. The alkoxide of a tertiary alcohol is a strong base and is sterically hindered, which favors elimination (E2) over substitution (Sₙ2) when reacted with a primary or secondary alkyl halide. wikipedia.orgbyjus.comjove.com
Alternative methods for the etherification of tertiary alcohols might involve reaction with a large excess of a primary alcohol under acidic conditions, though this can be low-yielding and compete with dehydration.
Esterification:
Direct esterification of tertiary alcohols with carboxylic acids under acidic conditions (Fischer esterification) is often inefficient due to steric hindrance and the propensity for the alcohol to undergo dehydration. commonorganicchemistry.com More effective methods for the esterification of sterically hindered alcohols like this compound include the Steglich esterification. organic-chemistry.orgwikipedia.orgjove.com This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under mild conditions. organic-chemistry.orgwikipedia.orgjove.com The Steglich esterification is particularly useful for forming esters from tertiary alcohols as it avoids the harsh acidic conditions that promote dehydration. organic-chemistry.orgjove.comrsc.org
The table below summarizes potential methods for the formation of ether and ester derivatives of this compound.
| Derivative | Synthetic Method | Reagents | Key Considerations |
| Ether | Williamson Ether Synthesis (modified) | NaH, then R-X | Prone to elimination; low yields expected. |
| Ester | Steglich Esterification | R-COOH, DCC, DMAP | Mild conditions; suitable for sterically hindered alcohols. |
Comparative Studies of Reactivity, Stereoselectivity, and Mechanistic Pathways in Related Derivatives.
While specific comparative studies on the reactivity of this compound are not extensively documented in the literature, valuable insights can be drawn by comparing its expected reactivity with that of structurally related compounds. The key structural features influencing its chemical behavior are the tertiary alcohol, the 2-methyl group, and the 1-(4-fluorophenyl) substituent.
Influence of the 4-Fluorophenyl Group:
The 4-fluorophenyl group exerts a significant electronic effect on the reactivity of the molecule. The fluorine atom is highly electronegative, making the phenyl ring electron-withdrawing through the inductive effect. This effect would be expected to slightly destabilize the carbocation intermediate formed during dehydration, potentially slowing down the reaction rate compared to an unsubstituted phenyl derivative. However, the phenyl ring as a whole can stabilize the carbocation through resonance, and this is likely the dominant effect. The electron-withdrawing nature of the fluorine may also influence the acidity of the hydroxyl proton, although this is less likely to have a major impact on the reactions discussed.
Influence of the 2-Methyl Group:
The 2-methyl group introduces steric hindrance around the reactive center. This steric bulk can influence the stereoselectivity of reactions. For example, in epoxidation of the corresponding cyclohexene, the reagent would be expected to approach from the face opposite to the bulkier substituent. In dehydration, the presence of the methyl group provides an additional site for elimination, leading to the formation of isomeric alkenes. The stereochemical relationship between the hydroxyl and methyl groups (cis or trans) in the starting alcohol can also influence the product distribution in elimination reactions, particularly if an E2 mechanism is operative.
Comparative Reactivity in Dehydration:
The dehydration of this compound is expected to proceed readily via an E1 mechanism due to the stability of the tertiary benzylic carbocation. In comparison to 1-methylcyclohexanol, the presence of the 4-fluorophenyl group would significantly enhance the rate of dehydration due to resonance stabilization of the carbocation intermediate. Compared to 1-phenyl-2-methylcyclohexanol, the electron-withdrawing fluorine atom might slightly decrease the rate of carbocation formation.
Stereoselectivity:
For reactions involving the formation of new stereocenters, such as the hydrogenation or epoxidation of the dehydration products, the existing stereochemistry of the molecule will direct the approach of the reagents. The bulky 4-fluorophenyl and methyl groups will likely force the incoming reagents to attack from the less hindered face of the cyclohexene ring, leading to a high degree of stereoselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
